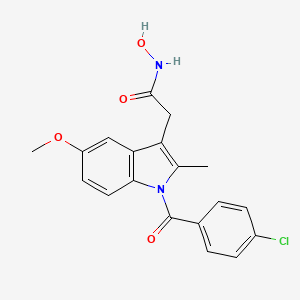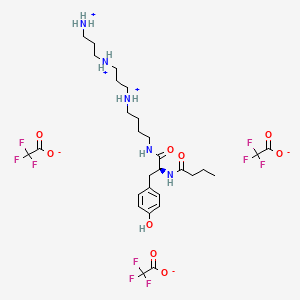
Oxametacin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Oxametacin hat verschiedene wissenschaftliche Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Einige der bemerkenswerten Anwendungen sind:
Entzündungshemmende Forschung: this compound wird umfassend auf seine entzündungshemmenden Eigenschaften untersucht.
Histon-Deacetylase-Inhibition: This compound hat Pharmakophore klassischer Histon-Deacetylase-Inhibitoren und wurde auf seine enzymatische Inhibition von Histon-Deacetylasen und sein Antitumorpotential untersucht
Pharmakokinetik und Biotransformation: Es wurden Untersuchungen zur Pharmakokinetik und Biotransformation von this compound bei Tieren und Menschen durchgeführt.
Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch die Hemmung von Cyclooxygenase-(COX)-Enzymen, insbesondere Prostaglandin-G/H-Synthase-1 (PGH1) . Durch die Hemmung dieser Enzyme reduziert this compound die Produktion von Prostaglandinen, die Mediatoren von Entzündungen, Schmerzen und Fieber sind . Zusätzlich wurde this compound auf seine mögliche Hemmung von Histon-Deacetylasen untersucht, die zu seinen Antitumorwirkungen beitragen kann .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Oxametacin kann durch die Hydrolyse der Amidgruppe synthetisiert werden, einer der synthetischen Wege zu Deboxamet . Die detaillierten Synthesewege und Reaktionsbedingungen für this compound sind in der verfügbaren Literatur nicht umfassend dokumentiert. Es ist bekannt, dass die Synthese die Bildung des Indolringsystems und die Anlagerung des Benzoylrests über die Acylgruppe umfasst .
Industrielle Produktionsverfahren
Die industriellen Produktionsverfahren für this compound sind in den verfügbaren Quellen nicht gut dokumentiert. Typischerweise umfasst die Produktion solcher Verbindungen die großtechnische chemische Synthese unter Verwendung optimierter Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxametacin unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse, Oxidation und Substitution . Die Hydrolyse der Amidgruppe ist eine bemerkenswerte Reaktion, die zur Bildung von Deboxamet führt .
Häufige Reagenzien und Bedingungen
Die in den Reaktionen mit this compound verwendeten Reagenzien und Bedingungen sind in der verfügbaren Literatur nicht umfassend beschrieben. Typische Reagenzien für Hydrolysereaktionen sind Wasser oder wässrige Säuren/Basen, während Oxidationsreaktionen Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat beinhalten können.
Hauptprodukte, die gebildet werden
Zu den Hauptprodukten, die bei der Hydrolyse von this compound gebildet werden, gehört Deboxamet
Wirkmechanismus
Oxametacin exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, specifically prostaglandin G/H synthase 1 (PGH1) . By inhibiting these enzymes, this compound reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever . Additionally, this compound has been studied for its potential histone deacetylase inhibition, which may contribute to its antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Oxametacin gehört zur Klasse der Benzoylindole und ähnelt anderen nicht-steroidalen Antirheumatika (NSAR) wie Indometacin und Acemetacin .
Indometacin: Wie this compound ist Indometacin ein starkes NSAR, das wegen seiner entzündungshemmenden, analgetischen und antipyretischen Eigenschaften eingesetzt wird. .
Acemetacin: Acemetacin ist ein weiteres NSAR mit ähnlichen Eigenschaften wie this compound.
Die Einzigartigkeit von this compound liegt in seiner Doppelfunktion als NSAR und potenzieller Histon-Deacetylase-Inhibitor, die zusätzliche therapeutische Vorteile bieten kann .
Eigenschaften
IUPAC Name |
2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-N-hydroxyacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4/c1-11-15(10-18(23)21-25)16-9-14(26-2)7-8-17(16)22(11)19(24)12-3-5-13(20)6-4-12/h3-9,25H,10H2,1-2H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRNYCDWNITGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70181517 | |
| Record name | Oxametacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27035-30-9 | |
| Record name | Oxametacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=27035-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxametacin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027035309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Oxametacin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13308 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Oxametacin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70181517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oxametacin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.785 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OXAMETACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G02RSW5CM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![(1R,2R,4R,6S,11R,12S,15R,18S,19R,20S,21S,23R,26S)-15-hydroxy-11,18,21-trimethyl-5,17,24,28,29-pentaoxanonacyclo[17.9.1.11,20.02,12.04,6.06,11.015,19.018,23.021,26]triacont-8-ene-10,16,25,30-tetrone](/img/structure/B1677765.png)



